1-(2,2-Difluoroethyl)-1,4-diazepane
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Overview
Description
1-(2,2-Difluoroethyl)-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,2-difluoroethyl halides under basic conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can introduce various functional groups onto the diazepane ring.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1,4-diazepane: Similar structure but with an additional fluorine atom.
1-(2-Fluoroethyl)-1,4-diazepane: Contains only one fluorine atom in the ethyl group.
1-(2,2-Difluoroethyl)-piperazine: Similar difluoroethyl substitution but with a piperazine ring instead of a diazepane ring.
Uniqueness: 1-(2,2-Difluoroethyl)-1,4-diazepane is unique due to the specific positioning of the difluoroethyl group on the diazepane ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14F2N2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-1,4-diazepane |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)6-11-4-1-2-10-3-5-11/h7,10H,1-6H2 |
InChI Key |
KCRYVTCTJOJFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC(F)F |
Origin of Product |
United States |
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